molecular formula C18H15NO5 B2995513 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 919017-76-8

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2995513
CAS No.: 919017-76-8
M. Wt: 325.32
InChI Key: QYOHNIIAXGLYNU-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid
  • 2-methoxyaniline
  • 4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both methoxy groups and the chromene core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-methoxy-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-11-7-8-15-12(9-11)14(20)10-17(24-15)18(21)19-13-5-3-4-6-16(13)23-2/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOHNIIAXGLYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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